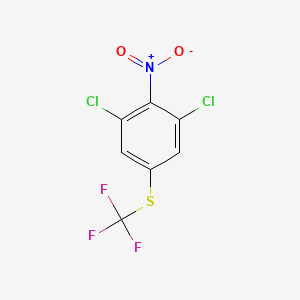
4-Boc-thiomorpholine-2-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID is a chemical compound with the molecular formula C11H19NO4S. It is known for its use in organic synthesis, particularly as a building block in the preparation of various pharmaceuticals and fine chemicals . The compound features a thiomorpholine ring substituted with a tert-butoxycarbonyl (BOC) protecting group, which is commonly used to protect amines during chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID typically involves the reaction of thiomorpholine with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at ambient temperature . The resulting intermediate is then reacted with acetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time .
化学反応の分析
Types of Reactions
2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the BOC protecting group, yielding the free amine.
Substitution: The BOC group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine.
Substitution: Various substituted thiomorpholine derivatives.
科学的研究の応用
2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID involves its role as a protecting group for amines. The BOC group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in further chemical transformations .
類似化合物との比較
Similar Compounds
2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid: Similar structure but with an additional sulfone group.
2-(4-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Contains a piperidine ring instead of a thiomorpholine ring.
2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid: Features a diazepane ring.
Uniqueness
2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID is unique due to its thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the BOC protecting group also makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C11H19NO4S |
|---|---|
分子量 |
261.34 g/mol |
IUPAC名 |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholin-2-yl]acetic acid |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-4-5-17-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |
InChIキー |
SVWDXNDCTHQOPL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCSC(C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine](/img/structure/B14045099.png)
![[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate](/img/structure/B14045113.png)

![(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14045117.png)

![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14045124.png)

![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)


![(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)
![Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride](/img/structure/B14045164.png)

